molecular formula C23H16N4OS2 B293176 1-[(12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)sulfanyl]propan-2-one

1-[(12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)sulfanyl]propan-2-one

Cat. No.: B293176
M. Wt: 428.5 g/mol
InChI Key: ITMNJMGXFZNQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases like potassium hydroxide and solvents such as acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone involves its interaction with various molecular targets. It is believed to inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may disrupt DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone is unique due to its specific structural features and biological activities. Similar compounds include other pyrimidothienopyridazine derivatives, which also exhibit antimicrobial and anticancer properties. the presence of the sulfanylacetone moiety in this compound may confer additional biological activities and enhance its potency .

Properties

Molecular Formula

C23H16N4OS2

Molecular Weight

428.5 g/mol

IUPAC Name

1-[(12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C23H16N4OS2/c1-14(28)12-29-23-21-20(24-13-25-23)18-17(15-8-4-2-5-9-15)19(26-27-22(18)30-21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3

InChI Key

ITMNJMGXFZNQHZ-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NC=NC2=C1SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)CSC1=NC=NC2=C1SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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